molecular formula C9H17NO5 B11759656 Methoxy-bis(2-methoxycarbonyl-ethyl)-amine

Methoxy-bis(2-methoxycarbonyl-ethyl)-amine

Cat. No.: B11759656
M. Wt: 219.23 g/mol
InChI Key: RVFLYNFFAHLVLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(methoxyazanediyl)dipropionate typically involves the esterification of β-alanine derivatives. One common method includes the reaction of β-alanine with methoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Dimethyl 3,3’-(methoxyazanediyl)dipropionate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(methoxyazanediyl)dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3,3’-(methoxyazanediyl)dipropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(methoxyazanediyl)dipropionate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic pathways related to β-alanine. The methoxy group may enhance its bioavailability and interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-(methoxyazanediyl)dipropionate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it distinct from its analogs .

Biological Activity

Methoxy-bis(2-methoxycarbonyl-ethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of methoxycarbonyl ethyl amine derivatives with appropriate reagents under controlled conditions. The synthetic pathway often includes steps such as esterification and amination, which yield the target compound in moderate to high yields.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro assays. Key findings include:

  • Cytotoxicity : The compound demonstrates significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma). The IC50 values indicate its potency, with lower values suggesting higher efficacy.
Cell LineIC50 (µM)
A54915.74 ± 1.7
CaCo-213.95 ± 2.5
HaCaT (normal)>100
  • Mechanism of Action : Studies have shown that this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells upon treatment, indicating a potential mechanism for its anticancer activity.

Case Studies

  • Anticancer Activity : In a study evaluating various derivatives of bis(2-aminoethyl)amine, this compound exhibited notable growth inhibition across multiple cancer cell lines. The compound's ability to inhibit interleukin release was particularly pronounced, suggesting an anti-inflammatory mechanism that may complement its cytotoxic effects .
  • Antimicrobial Properties : Another study highlighted the antibacterial efficacy of methoxy-substituted derivatives against Gram-positive bacteria, demonstrating that modifications to the methoxy groups can enhance antimicrobial activity . this compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Groups : The presence and position of methoxy groups significantly affect both cytotoxicity and selectivity towards cancer cells.
  • Alkyl Chain Length : Variations in the ethyl chain length have been associated with changes in lipophilicity and cellular uptake, impacting overall efficacy.

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 3-[methoxy-(3-methoxy-3-oxopropyl)amino]propanoate

InChI

InChI=1S/C9H17NO5/c1-13-8(11)4-6-10(15-3)7-5-9(12)14-2/h4-7H2,1-3H3

InChI Key

RVFLYNFFAHLVLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)OC

Origin of Product

United States

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